molecular formula C18H19N3O3 B4841178 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4841178
M. Wt: 325.4 g/mol
InChI Key: ZLYNHIOCWKYHSL-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as APBP, is a chemical compound that has been shown to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione may inhibit the activity of enzymes involved in cancer cell growth and viral replication. 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have both biochemical and physiological effects. It has been found to decrease the expression of certain genes involved in cancer cell growth and increase the expression of genes involved in apoptosis. Additionally, 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to decrease the levels of certain cytokines and chemokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a multifunctional agent. 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anticancer, antiviral, and antifungal properties, making it a versatile compound for scientific research. However, one limitation of using 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione.

Future Directions

There are several future directions for research on 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its anticancer properties and its potential as a cancer treatment. Another potential direction is to investigate its potential as an antiviral agent against other viruses, such as influenza and hepatitis. Additionally, further research is needed to fully understand the mechanism of action of 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a multifunctional agent for scientific research.
Conclusion:
In conclusion, 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antifungal properties, making it a versatile compound for scientific research. Further research is needed to fully elucidate its mechanism of action and its potential as a multifunctional agent. 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for cancer, viral infections, and fungal infections.

Scientific Research Applications

1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antifungal properties. 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to inhibit the replication of HIV-1 and herpes simplex virus-1, indicating its potential as an antiviral agent. Additionally, 1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antifungal activity against Candida albicans, making it a potential candidate for the treatment of fungal infections.

properties

IUPAC Name

(5E)-1-prop-2-enyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-2-9-21-17(23)15(16(22)19-18(21)24)12-13-5-7-14(8-6-13)20-10-3-4-11-20/h2,5-8,12H,1,3-4,9-11H2,(H,19,22,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYNHIOCWKYHSL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)N3CCCC3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)N3CCCC3)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-prop-2-enyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.